molecular formula C29H29Cl2F3N4O2S B14153420 Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride CAS No. 55300-23-7

Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride

Cat. No.: B14153420
CAS No.: 55300-23-7
M. Wt: 625.5 g/mol
InChI Key: GWPWZOBQUUMSNG-UHFFFAOYSA-N
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Description

Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride is a complex organic compound with the molecular formula C29H29Cl2F3N4O2S and a molecular weight of 625.5324 . This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethylthio substituent.

Preparation Methods

The synthesis of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves multiple steps. The general synthetic route includes the following steps:

    Formation of Piperazineethanol: This step involves the reaction of piperazine with ethanol under controlled conditions to form piperazineethanol.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction using a suitable phenylating agent.

    Formation of the Quinoline Moiety: The quinoline moiety is synthesized separately and then attached to the piperazineethanol derivative through a condensation reaction.

    Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent under specific reaction conditions.

    Formation of the Final Compound: The final compound is obtained by reacting the intermediate with anthranilic acid and then converting it to its dihydrochloride salt form.

Chemical Reactions Analysis

Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Condensation: Condensation reactions can occur, especially involving the quinoline moiety, leading to the formation of larger, more complex molecules.

Scientific Research Applications

Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride can be compared with other similar compounds, such as:

    Piperazineethanol, 4-phenyl-, N-(7-trifluoromethoxy-4-quinolyl)anthranilate, dihydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.

    Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: This compound has a different substitution pattern on the phenyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

CAS No.

55300-23-7

Molecular Formula

C29H29Cl2F3N4O2S

Molecular Weight

625.5 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)ethyl 2-[[7-(trifluoromethylsulfanyl)quinolin-4-yl]amino]benzoate;dihydrochloride

InChI

InChI=1S/C29H27F3N4O2S.2ClH/c30-29(31,32)39-22-10-11-23-26(12-13-33-27(23)20-22)34-25-9-5-4-8-24(25)28(37)38-19-18-35-14-16-36(17-15-35)21-6-2-1-3-7-21;;/h1-13,20H,14-19H2,(H,33,34);2*1H

InChI Key

GWPWZOBQUUMSNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)SC(F)(F)F)C5=CC=CC=C5.Cl.Cl

Origin of Product

United States

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